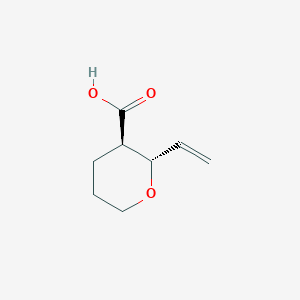

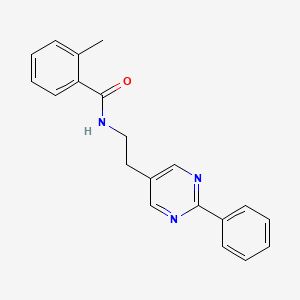

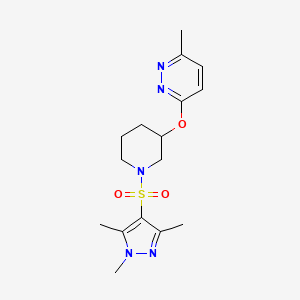

4-(Oxan-3-yl)-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms . Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications

Anticancer Activity

A novel series of 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles and 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]-2,3-dihydrothiazol-3-amines were synthesized, demonstrating promising anticancer activity against colon and liver carcinoma cell lines. These compounds were synthesized using chitosan-grafted-poly(4-vinylpyridine) as a catalyst, highlighting the role of thiazole derivatives in cancer therapy (Gomha et al., 2015).

Antimicrobial Properties

Compounds with a 1,3,4-thiadiazole core, a close relative to thiazol-2-amine structures, have been explored for their biological activities. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed high DNA protective ability and strong antimicrobial activity against certain strains, indicating the potential of these compounds in developing new antimicrobial agents (Gür et al., 2020).

Corrosion Inhibition

Thiazoles have been studied for their application in corrosion inhibition. For example, thiazole derivatives like 4-(2-aminothiazole-4-yl) phenol (ATP) have demonstrated significant efficiency in inhibiting copper corrosion in acidic environments, suggesting their utility in protecting metals from corrosion (Farahati et al., 2019).

Heterocyclic Chemistry

The versatility of thiazoles and thiadiazoles in synthetic organic chemistry is notable, with applications in the development of new compounds with diverse biological activities. These heterocyclic compounds play a crucial role in medicinal chemistry, serving as scaffolds for the synthesis of drugs with antimicrobial, anticancer, and various other pharmacological activities (Serban et al., 2018).

Synthetic Methodologies

Research has also focused on developing novel synthetic methodologies for thiazole derivatives. For instance, a Cu-catalyzed aerobic oxidative synthesis approach has been developed for constructing thiazoles from simple aldehydes, amines, and elemental sulfur, demonstrating the potential for efficient and environmentally friendly synthetic routes (Wang et al., 2018).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

4-(oxan-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c9-8-10-7(5-12-8)6-2-1-3-11-4-6/h5-6H,1-4H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLSUOOGNNHSOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/no-structure.png)

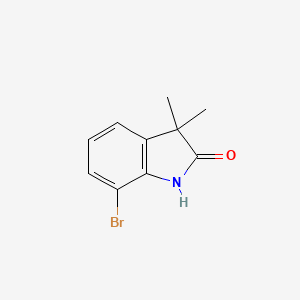

![7-nitro-5H-indeno[1,2-b]pyridin-5-one oxime](/img/structure/B2751428.png)

![1'-(3-(Phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2751433.png)

![N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2751438.png)

![Oxiran-2-yl-[3-(thiophen-2-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2751445.png)